molecular formula C20H16N2O5 B11440008 (2Z,6E)-2,6-bis(4-nitrobenzylidene)cyclohexanone

(2Z,6E)-2,6-bis(4-nitrobenzylidene)cyclohexanone

Cat. No.: B11440008
M. Wt: 364.4 g/mol
InChI Key: IBFHBKDCSZGUSP-RFTYBOQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,6E)-2,6-BIS[(4-NITROPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE is an organic compound characterized by the presence of two nitrophenyl groups attached to a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,6E)-2,6-BIS[(4-NITROPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE typically involves the condensation of 4-nitrobenzaldehyde with cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z,6E)-2,6-BIS[(4-NITROPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Reduction: Formation of the corresponding diamine derivative.

    Oxidation: Formation of nitro-substituted cyclohexanone derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

(2Z,6E)-2,6-BIS[(4-NITROPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z,6E)-2,6-BIS[(4-NITROPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro groups may play a crucial role in these interactions by participating in redox reactions or forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    (2E,6E)-2,6-BIS[(4-HYDROXYPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE: Similar structure but with hydroxyl groups instead of nitro groups.

    (2E,6E)-2,6-BIS[(4-METHOXYPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE: Similar structure but with methoxy groups instead of nitro groups.

Uniqueness

(2Z,6E)-2,6-BIS[(4-NITROPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE is unique due to the presence of nitro groups, which impart distinct chemical and physical properties. These properties include increased reactivity in reduction and substitution reactions, as well as potential biological activities that are not observed in similar compounds with different substituents .

Properties

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

(2E,6Z)-2,6-bis[(4-nitrophenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C20H16N2O5/c23-20-16(12-14-4-8-18(9-5-14)21(24)25)2-1-3-17(20)13-15-6-10-19(11-7-15)22(26)27/h4-13H,1-3H2/b16-12-,17-13+

InChI Key

IBFHBKDCSZGUSP-RFTYBOQRSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C1

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.